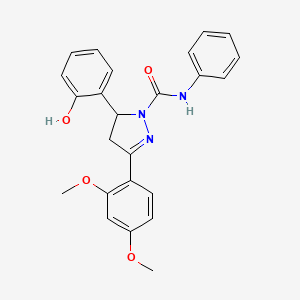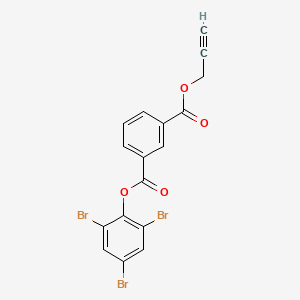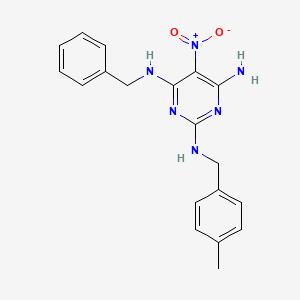![molecular formula C17H16N4O5 B12480537 7-amino-4-hydroxy-5-(3,4,5-trimethoxyphenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B12480537.png)
7-amino-4-hydroxy-5-(3,4,5-trimethoxyphenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-amino-4-oxo-5-(3,4,5-trimethoxyphenyl)-1H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile is a complex organic compound that features a pyrano[2,3-d]pyrimidine core with a 3,4,5-trimethoxyphenyl substituent. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-4-oxo-5-(3,4,5-trimethoxyphenyl)-1H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile typically involves the reaction of thiobarbituric acid derivatives with arylmethylene malononitriles in the presence of a base . The reaction proceeds through a Michael addition followed by heterocyclization to form the desired pyrano[2,3-d]pyrimidine core .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst concentration to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
7-amino-4-oxo-5-(3,4,5-trimethoxyphenyl)-1H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of key enzymes and proteins. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division . Additionally, it may interact with other molecular targets such as heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), disrupting various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of genital warts and also targets tubulin.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase (DHFR) inhibitors with similar structural features.
Uniqueness
What sets 7-amino-4-oxo-5-(3,4,5-trimethoxyphenyl)-1H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile apart is its unique combination of a pyrano[2,3-d]pyrimidine core and a 3,4,5-trimethoxyphenyl group. This structure confers a distinct set of biological activities and makes it a versatile scaffold for drug development .
Properties
Molecular Formula |
C17H16N4O5 |
|---|---|
Molecular Weight |
356.33 g/mol |
IUPAC Name |
7-amino-4-oxo-5-(3,4,5-trimethoxyphenyl)-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C17H16N4O5/c1-23-10-4-8(5-11(24-2)14(10)25-3)12-9(6-18)15(19)26-17-13(12)16(22)20-7-21-17/h4-5,7,12H,19H2,1-3H3,(H,20,21,22) |
InChI Key |
QXSIMPAMJVQCMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(=C(OC3=C2C(=O)NC=N3)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2,4-difluorophenyl)-2,6-dihydro-4H-pyrazolo[3,4-e][1,4]thiazepin-7-ol](/img/structure/B12480460.png)
![N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}-N-(tetrahydrofuran-2-ylmethyl)glycinamide](/img/structure/B12480461.png)

![Methyl 3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12480472.png)
![4,7,7-trimethylbicyclo[2.2.1]hept-2-yl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate](/img/structure/B12480474.png)
![methyl [(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetate](/img/structure/B12480483.png)
![1-[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B12480488.png)
![5-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B12480492.png)
![2-chloro-11-phenyl-6H-indeno[2,1-b]quinoline](/img/structure/B12480498.png)

![N-(3-fluorophenyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12480510.png)
![N-(4-chloro-2-methylphenyl)-2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12480523.png)
![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,2-diphenylacetamide](/img/structure/B12480539.png)

